molecular formula C8H12N2O2 B11773265 1-(1-(2-Hydroxyethyl)-5-methyl-1H-pyrazol-4-yl)ethanone CAS No. 5078-59-1

1-(1-(2-Hydroxyethyl)-5-methyl-1H-pyrazol-4-yl)ethanone

Cat. No.: B11773265
CAS No.: 5078-59-1
M. Wt: 168.19 g/mol
InChI Key: CWUQLNBIBGEMBN-UHFFFAOYSA-N
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Description

1-(1-(2-Hydroxyethyl)-5-methyl-1H-pyrazol-4-yl)ethanone is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(2-Hydroxyethyl)-5-methyl-1H-pyrazol-4-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxyethylhydrazine with 3-methyl-2-butanone under acidic conditions to form the pyrazole ring. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-(2-Hydroxyethyl)-5-methyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products

    Oxidation: Formation of 1-(1-(2-carboxyethyl)-5-methyl-1H-pyrazol-4-yl)ethanone.

    Reduction: Formation of 1-(1-(2-hydroxyethyl)-5-methyl-1H-pyrazol-4-yl)ethanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(1-(2-Hydroxyethyl)-5-methyl-1H-pyrazol-4-yl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-(2-Hydroxyethyl)-5-methyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxyethyl group may facilitate binding to enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological targets, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • **1-(2-Hydroxyethyl)-3-methyl-1H-pyrazol-4-yl)ethanone
  • **1-(1-(2-Hydroxyethyl)-5-ethyl-1H-pyrazol-4-yl)ethanone
  • **1-(1-(2-Hydroxyethyl)-5-methyl-1H-pyrazol-3-yl)ethanone

Uniqueness

1-(1-(2-Hydroxyethyl)-5-methyl-1H-pyrazol-4-yl)ethanone is unique due to its specific substitution pattern on the pyrazole ring. The presence of both a hydroxyethyl group and a methyl group at distinct positions provides unique chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

1-[1-(2-hydroxyethyl)-5-methylpyrazol-4-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-6-8(7(2)12)5-9-10(6)3-4-11/h5,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUQLNBIBGEMBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CCO)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101204650
Record name 1-[1-(2-Hydroxyethyl)-5-methyl-1H-pyrazol-4-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101204650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5078-59-1
Record name 1-[1-(2-Hydroxyethyl)-5-methyl-1H-pyrazol-4-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5078-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[1-(2-Hydroxyethyl)-5-methyl-1H-pyrazol-4-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101204650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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